WEHI-9625

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

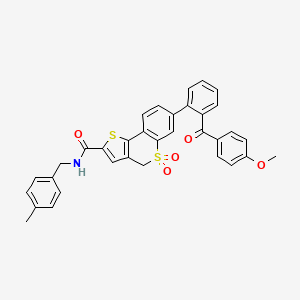

7-[2-(4-methoxybenzoyl)phenyl]-N-[(4-methylphenyl)methyl]-5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H27NO5S2/c1-21-7-9-22(10-8-21)19-35-34(37)30-17-25-20-42(38,39)31-18-24(13-16-29(31)33(25)41-30)27-5-3-4-6-28(27)32(36)23-11-14-26(40-2)15-12-23/h3-18H,19-20H2,1-2H3,(H,35,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVRUUKJUZNKSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(S2)C4=C(C=C(C=C4)C5=CC=CC=C5C(=O)C6=CC=C(C=C6)OC)S(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H27NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of WEHI-9625

For Researchers, Scientists, and Drug Development Professionals

Introduction

WEHI-9625 is a first-in-class, tricyclic sulfone small molecule inhibitor of apoptosis. It represents a significant tool for studying the intricacies of the intrinsic apoptotic pathway, particularly the regulation of the pro-apoptotic protein BAK. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, signaling pathway, and the experimental evidence that underpins our current understanding.

Core Mechanism of Action: Stabilization of the VDAC2-BAK Complex

The primary mechanism of action of this compound is the inhibition of apoptosis by specifically targeting the interaction between the voltage-dependent anion channel 2 (VDAC2) and the mouse B-cell lymphoma 2 (BCL-2) homologous antagonist/killer (BAK) protein.[1][2] In healthy cells, VDAC2, a protein located in the outer mitochondrial membrane, sequesters BAK, holding it in an inactive state.[3] During apoptosis, BAK must dissociate from VDAC2 to become activated, oligomerize, and subsequently permeabilize the mitochondrial outer membrane, a critical step in the intrinsic apoptotic cascade.[3][4]

This compound acts by binding to VDAC2 and enhancing its ability to inhibit mouse BAK-driven apoptosis.[1] This stabilization of the VDAC2-BAK complex prevents the release and subsequent activation of BAK, thereby blocking the downstream events of apoptosis before mitochondrial damage occurs.[1][2] This early intervention preserves cellular function and long-term clonogenic potential, a distinct advantage over caspase inhibitors which act further down the apoptotic pathway.[1][2]

Notably, this compound is species-specific, potently inhibiting the mouse form of BAK but not the human form, nor the closely related pro-apoptotic protein BAX.[2][5] This specificity makes it a valuable tool for preclinical studies in mouse models.

Signaling Pathway of this compound Action

The signaling pathway illustrating the mechanism of this compound is centered on the regulation of BAK at the mitochondrial outer membrane.

References

- 1. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New small-molecule inhibitors block apoptosis in mice | 2019-10-16 | BioWorld [bioworld.com]

- 3. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

WEHI-9625: A Technical Guide to its Cellular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

WEHI-9625 is a novel, first-in-class, cell-permeable tricyclic sulfone that acts as a potent inhibitor of the intrinsic apoptosis pathway.[1] This small molecule has garnered significant interest within the research community for its specific mechanism of action, which offers a unique approach to cytoprotection. Unlike caspase inhibitors that act late in the apoptotic cascade, this compound intervenes at a critical upstream checkpoint, preventing mitochondrial outer membrane permeabilization (MOMP) and preserving cellular function and long-term viability.[2] This technical guide provides an in-depth overview of the cellular target of this compound, its mechanism of action, relevant quantitative data, and the experimental methodologies used to elucidate its function.

The Primary Cellular Target: VDAC2

The direct cellular target of this compound is the Voltage-Dependent Anion Channel 2 (VDAC2) , an integral protein of the outer mitochondrial membrane.[2][3] this compound exerts its anti-apoptotic effect not by inhibiting VDAC2's channel-forming function, but by modulating its interaction with the pro-apoptotic protein BAK (B-cell lymphoma 2 antagonist/killer).[2][4]

In healthy cells, VDAC2 sequesters BAK, holding it in an inactive state and preventing it from initiating apoptosis.[3][4] Upon receiving an apoptotic stimulus, BAK dissociates from VDAC2, undergoes a conformational change, and oligomerizes to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation.[4] this compound binds to VDAC2 and enhances its ability to inhibit mouse BAK, effectively stabilizing the VDAC2-BAK complex.[2][3][4] This stabilization prevents the release and activation of BAK, thereby blocking the apoptotic cascade at an early stage.[2]

It is crucial to note that this compound exhibits species-specific activity, potently inhibiting apoptosis driven by mouse BAK, but it is completely inactive against human BAK and the closely related pro-apoptotic protein BAX.[1][4]

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Species/Cell Line | Notes |

| EC50 | 69 nM | Mouse Embryonic Fibroblasts (MEFs) | Effective concentration for the inhibition of apoptosis.[1] |

Signaling Pathway

The mechanism of action of this compound can be visualized as an intervention in the intrinsic apoptosis pathway at the level of the mitochondria. The following diagram illustrates this pathway and the point of intervention by this compound.

Caption: Mechanism of this compound in the intrinsic apoptosis pathway.

Experimental Protocols

The identification of VDAC2 as the target of this compound and the elucidation of its mechanism of action involved several key experimental approaches. Below are descriptions of the methodologies commonly employed.

Cell Viability and Apoptosis Assays

-

Objective: To determine the efficacy of this compound in preventing cell death induced by various apoptotic stimuli.

-

Methodology:

-

Cells, such as Mouse Embryonic Fibroblasts (MEFs) deficient in Bax (Bax-/-), are seeded in multi-well plates.

-

Cells are treated with a range of concentrations of this compound.

-

Apoptosis is induced using a known stimulus, such as BH3-mimetics (e.g., S63845 and A1331852).[3]

-

Cell viability is assessed after a defined incubation period. Common readouts include:

-

Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the membrane of live cells, but can enter dead cells. The percentage of PI-positive cells is quantified by flow cytometry.[3][4]

-

Mitochondrial Depolarization: Loss of mitochondrial membrane potential is an early marker of apoptosis. This is measured using potentiometric dyes like TMRE or JC-1, with changes in fluorescence detected by flow cytometry.[1][4]

-

Caspase Activation: Caspase activity is measured using luminogenic or fluorogenic substrates for specific caspases (e.g., caspase-3/7).[4]

-

-

Target Identification and Validation

-

Objective: To identify the direct binding partner of this compound and validate the interaction.

-

Methodology: While the specific method for the initial discovery is not detailed in the provided results, a common approach involves affinity-based techniques. The validation of the VDAC2-BAK interaction stabilization is key.

-

Co-immunoprecipitation:

-

Bax-/- MEFs are treated with or without this compound and an apoptotic stimulus.

-

Cells are lysed in a non-denaturing buffer to preserve protein complexes.

-

An antibody targeting VDAC2 is used to pull down VDAC2 and any associated proteins from the lysate.

-

The immunoprecipitated complex is then analyzed by Western blotting using an antibody against BAK.

-

An increase in the amount of BAK co-immunoprecipitated with VDAC2 in the presence of this compound, especially after an apoptotic stimulus, indicates stabilization of the complex.

-

-

-

Site-Directed Mutagenesis:

-

To pinpoint the binding site, specific amino acid residues in VDAC2 are mutated. For instance, the A172 residue in VDAC2 was mutated to tryptophan (A172W).[3]

-

Cells expressing the mutant VDAC2 are then treated with this compound and an apoptotic stimulus.

-

The inability of this compound to protect these cells from apoptosis suggests that the mutated residue is critical for the drug's binding or mechanism of action.[3]

-

The following diagram outlines a general workflow for validating the mechanism of this compound.

Caption: Experimental workflow for validating this compound's mechanism.

Conclusion

This compound is a specific and potent inhibitor of mouse BAK-driven apoptosis. Its direct cellular target is VDAC2. By binding to VDAC2, this compound stabilizes the VDAC2-BAK complex, preventing the activation of BAK and the subsequent steps of the intrinsic apoptotic pathway. This mechanism of action, which preserves mitochondrial integrity, makes this compound a valuable tool for research into the regulation of apoptosis and a potential starting point for the development of cytoprotective therapies. The species-specificity of this compound underscores the subtle but critical differences in the regulation of apoptosis between species and highlights the importance of VDAC2 as a key regulator of BAK function.

References

WEHI-9625: A Technical Guide to a First-in-Class Apoptosis Inhibitor

An in-depth whitepaper for researchers, scientists, and drug development professionals on the discovery, mechanism of action, and preclinical evaluation of the novel anti-apoptotic agent, WEHI-9625.

Abstract

This compound is a pioneering tricyclic sulfone small molecule that selectively inhibits the intrinsic pathway of apoptosis.[1] Its unique mechanism, which involves the stabilization of the VDAC2-BAK protein complex at the mitochondrial outer membrane, distinguishes it from other apoptosis modulators. By acting upstream of mitochondrial outer membrane permeabilization (MOMP), this compound preserves cellular integrity and function, offering a promising therapeutic strategy for diseases characterized by excessive cell death. This document provides a comprehensive technical overview of the discovery, development, and experimental protocols associated with this compound.

Discovery and Development

This compound was identified through a high-throughput screening campaign at the Walter and Eliza Hall Institute of Medical Research (WEHI). The screening process, designed to discover novel inhibitors of apoptosis, led to the identification of this unique tricyclic sulfone. The general workflow for such a discovery program is outlined below.

Following its initial identification, this compound underwent further characterization and optimization to establish its mechanism of action and preclinical efficacy.

Mechanism of Action

This compound exerts its pro-survival effect by modulating the interaction between two key proteins at the mitochondria: the Voltage-Dependent Anion Channel 2 (VDAC2) and the pro-apoptotic protein BAK.

In healthy cells, VDAC2 sequesters BAK, preventing its activation. Upon receiving an apoptotic stimulus, BAK is released from VDAC2, undergoes a conformational change, and oligomerizes to form pores in the mitochondrial outer membrane. This leads to the release of cytochrome c and the activation of caspases, ultimately resulting in cell death.

This compound directly binds to VDAC2, enhancing its ability to sequester BAK. This stabilization of the VDAC2-BAK complex prevents the release and activation of BAK, even in the presence of apoptotic triggers.[1] This targeted intervention effectively blocks the apoptotic cascade at a very early stage.

A crucial discovery in understanding the binding of this compound was the identification of a key residue, Alanine 172 (A172), on VDAC2. Mutation of this residue to tryptophan (A172W) was shown to disrupt the binding of this compound and abolish its anti-apoptotic activity, confirming the direct interaction and pinpointing the likely binding site.

Quantitative Data

The potency of this compound has been quantified in various cell-based assays. The following table summarizes the key efficacy data.

| Parameter | Value (nM) | Cell Line | Assay Conditions |

| EC50 | 69 | Mcl1-/- Bax-/- MEFs | Inhibition of apoptosis induced by BH3 mimetics. |

Experimental Protocols

The characterization of this compound involved a range of cellular and biochemical assays. Detailed protocols for key experiments are provided below.

Cell-Based Apoptosis Assay

This protocol is used to determine the EC50 of this compound in protecting cells from apoptosis induced by BH3 mimetics.

Materials:

-

Bax-/- Vdac2-/- Mouse Embryonic Fibroblasts (MEFs) expressing wild-type VDAC2

-

DMEM supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

-

BH3 mimetics (e.g., S63845 and A1331852)

-

This compound

-

Propidium Iodide (PI) solution

-

96-well cell culture plates

-

Flow cytometer

Procedure:

-

Seed Bax-/- Vdac2-/- MEFs in a 96-well plate at a density of 2 x 104 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the cells with the this compound dilutions for 1 hour.

-

Induce apoptosis by adding a pre-determined EC50 concentration of BH3 mimetics to the wells. Include vehicle-only and BH3 mimetic-only controls.

-

Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Stain the cells with Propidium Iodide (2 µg/mL final concentration) for 15 minutes at room temperature, protected from light.

-

Analyze the percentage of PI-positive (dead) cells using a flow cytometer.

-

Calculate the EC50 value by fitting the dose-response data to a four-parameter logistic curve.

Co-Immunoprecipitation of VDAC2 and BAK

This protocol assesses the ability of this compound to stabilize the interaction between VDAC2 and BAK.

Materials:

-

Cells expressing VDAC2 and BAK

-

Lysis buffer (e.g., 1% digitonin in PBS with protease inhibitors)

-

Anti-VDAC2 antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., 0.1% digitonin in PBS)

-

Elution buffer (e.g., SDS-PAGE loading buffer)

-

Anti-BAK antibody for Western blotting

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Incubate the supernatant with an anti-VDAC2 antibody for 2 hours at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 1 hour.

-

Wash the beads three times with wash buffer.

-

Elute the protein complexes by boiling the beads in elution buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-BAK antibody to detect the amount of BAK co-immunoprecipitated with VDAC2. An increased BAK signal in the this compound-treated sample indicates stabilization of the interaction.

References

Unraveling the WEHI-9625 and VDAC2 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate dance of cellular life and death is orchestrated by a complex network of proteins. Within this network, the B-cell lymphoma 2 (Bcl-2) family of proteins plays a pivotal role in regulating apoptosis, or programmed cell death. Dysregulation of this pathway is a hallmark of numerous diseases, including cancer. A key interaction within this pathway involves the Voltage-Dependent Anion Channel 2 (VDAC2), a protein embedded in the outer mitochondrial membrane, and the pro-apoptotic protein Bcl-2 homologous antagonist/killer (BAK). The small molecule WEHI-9625 has emerged as a potent and specific modulator of this interaction, offering a valuable tool for studying and potentially targeting the apoptotic machinery. This technical guide provides an in-depth exploration of the this compound and VDAC2 interaction, detailing the underlying molecular mechanisms, experimental methodologies to probe this interaction, and the broader implications for therapeutic development.

The VDAC2-BAK Axis in Apoptosis Regulation

Voltage-Dependent Anion Channel 2 (VDAC2) is a crucial regulator of mitochondrial function and apoptosis.[1] It acts as a gatekeeper for the passage of ions and metabolites across the outer mitochondrial membrane.[2] A critical function of VDAC2 is its ability to sequester the pro-apoptotic protein BAK, holding it in an inactive state and thereby preventing the initiation of apoptosis.[3] Upon receiving an apoptotic stimulus, activator BH3-only proteins bind to BAK, causing its dissociation from VDAC2.[4] Once released, BAK undergoes a conformational change, leading to its oligomerization and the formation of pores in the outer mitochondrial membrane. This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), results in the release of pro-apoptotic factors like cytochrome c into the cytosol, ultimately culminating in cell death.[5][6][7][8][9]

This compound: A Molecular Clamp for the VDAC2-BAK Complex

This compound is a novel tricyclic sulfone small molecule that has been identified as a specific inhibitor of apoptosis driven by mouse BAK.[10][11] It exerts its anti-apoptotic effect by directly binding to VDAC2 and stabilizing the VDAC2-BAK complex.[4][10] This stabilization prevents the dissociation of BAK from VDAC2, even in the presence of apoptotic signals, effectively blocking the downstream events of BAK activation and MOMP.[4] It is important to note that this compound is highly specific for mouse BAK and does not inhibit human BAK or the closely related pro-apoptotic protein BAX.[12]

Quantitative Data

The following table summarizes the key quantitative data associated with the this compound and VDAC2 interaction.

| Parameter | Value | Species | Cell Line | Reference |

| EC50 of this compound (Apoptosis Inhibition) | 69 nM | Mouse | Mcl-1-/- Bax-/- MEFs | [12] |

Experimental Protocols for Studying the this compound VDAC2 Interaction

A variety of experimental techniques are employed to investigate the molecular details of the this compound VDAC2 interaction and its consequences on apoptosis. Below are detailed methodologies for key experiments.

Co-immunoprecipitation (Co-IP) to Demonstrate VDAC2-BAK Interaction

This protocol is designed to verify the physical association between VDAC2 and BAK and to assess the effect of this compound on the stability of this complex.[6]

Materials:

-

Cells expressing HA-tagged VDAC2 and BAK

-

Lysis buffer (e.g., 1% digitonin in MELB)

-

Anti-HA antibody-conjugated beads

-

Wash buffer (e.g., MELB)

-

SDS-PAGE sample buffer

-

Antibodies against VDAC2 and BAK

-

This compound

Procedure:

-

Culture cells to the desired confluence and treat with either DMSO (vehicle control) or this compound for the specified time.

-

Harvest cells and lyse them in ice-cold lysis buffer containing protease inhibitors.

-

Incubate the cell lysate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new tube and pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with anti-HA antibody-conjugated beads overnight at 4°C with gentle rotation.

-

Wash the beads three times with ice-cold wash buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5 minutes.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against VDAC2 and BAK.

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for Analyzing Mitochondrial Protein Complexes

BN-PAGE is a technique used to separate intact protein complexes from mitochondrial extracts, allowing for the analysis of the native VDAC2-BAK complex.[13][14][15][16]

Materials:

-

Isolated mitochondria

-

Solubilization buffer (e.g., 1% digitonin in ACA buffer)

-

BN-PAGE gel (gradient or single percentage)

-

Anode and cathode buffers for BN-PAGE

-

Transfer buffer

-

Antibodies against VDAC2 and BAK

Procedure:

-

Isolate mitochondria from cells treated with DMSO or this compound.

-

Resuspend the mitochondrial pellet in solubilization buffer and incubate on ice for 30 minutes.

-

Centrifuge at high speed (e.g., 16,000 x g) for 30 minutes at 4°C.

-

Collect the supernatant containing the solubilized mitochondrial protein complexes.

-

Add Coomassie Blue G-250 to the supernatant.

-

Load the samples onto a BN-PAGE gel and perform electrophoresis according to the manufacturer's instructions.

-

Transfer the separated protein complexes to a PVDF membrane.

-

Perform immunodetection using antibodies against VDAC2 and BAK.

Apoptosis Assays

This assay quantifies the percentage of apoptotic and necrotic cells in a population following treatment with an apoptotic stimulus in the presence or absence of this compound.[1][10][12][17][18]

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine)

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Pre-treat cells with this compound or DMSO for 1-2 hours.

-

Induce apoptosis by adding the chosen stimulus.

-

Incubate for the desired time period.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

This assay assesses mitochondrial outer membrane permeabilization (MOMP) by detecting the release of cytochrome c from the mitochondria into the cytosol.[3][19][20]

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

This compound

-

Digitonin permeabilization buffer

-

Fixation and permeabilization buffers

-

Anti-cytochrome c antibody

-

Fluorescently labeled secondary antibody

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treat cells with an apoptosis-inducing agent in the presence or absence of this compound.

-

Gently permeabilize the plasma membrane with a low concentration of digitonin, leaving the mitochondrial membranes intact.

-

Wash the cells to remove the cytosolic contents, including any released cytochrome c.

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody against cytochrome c.

-

Incubate with a fluorescently labeled secondary antibody.

-

Analyze the cells by fluorescence microscopy or flow cytometry. A decrease in mitochondrial cytochrome c staining indicates its release into the cytosol.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the this compound VDAC2 interaction is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows.

References

- 1. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis | PLOS Biology [journals.plos.org]

- 3. Method for monitoring of mitochondrial cytochrome c release during cell death: Immunodetection of cytochrome c by flow cytometry after selective permeabilization of the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 7. VDAC2 primes myeloma cells for BAK-dependent apoptosis and represents a novel therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. biorxiv.org [biorxiv.org]

- 12. Blue native electrophoresis protocol | Abcam [abcam.com]

- 13. Analysis of mitochondrial respiratory chain supercomplexes using blue native polyacrylamide gel electrophoresis (BN-PAGE) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bosterbio.com [bosterbio.com]

- 17. Assessing mitochondrial outer membrane permeabilization during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Flow cytometry based assays for the measurement of apoptosis-associated mitochondrial membrane depolarisation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

WEHI-9625: A Deep Dive into Its Role as a Selective Inhibitor of the Intrinsic Apoptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule WEHI-9625 and its specific role in the intrinsic apoptosis pathway. This compound has emerged as a critical tool for studying the molecular machinery of programmed cell death, offering a unique mechanism of action that sets it apart from other apoptosis modulators. This document details its mechanism, quantitative parameters, relevant experimental protocols, and a visual representation of its interaction within the apoptotic signaling cascade.

Core Mechanism of Action: Stabilizing the VDAC2-BAK Complex

This compound is a first-in-class, tricyclic sulfone compound that functions as a potent and selective inhibitor of apoptosis.[1] Its primary mechanism involves the direct binding to Voltage-Dependent Anion Channel 2 (VDAC2), a protein located on the outer mitochondrial membrane.[2][3] This binding event promotes and stabilizes the interaction between VDAC2 and the pro-apoptotic protein BCL-2 Homologous Antagonist/Killer (BAK).[4][5]

Under normal physiological conditions, VDAC2 sequesters BAK, preventing its activation and subsequent downstream signaling that leads to cell death.[5] During the initiation of intrinsic apoptosis, activator BH3-only proteins like BIM or tBID disrupt the VDAC2-BAK complex, liberating BAK to oligomerize and form pores in the mitochondrial outer membrane.[4] this compound effectively blocks this crucial step by locking BAK in its inactive conformation through the stabilization of the VDAC2-BAK complex.[4][5] This action occurs upstream of mitochondrial damage, thereby preserving cellular function and offering long-term clonogenic survival.[2]

A key residue, Alanine 172 (A172) on VDAC2, has been identified as critical for the binding and stabilizing effect of this compound.[5] Mutation of this residue to tryptophan (A172W) abrogates the inhibitory effect of this compound on BAK-mediated apoptosis.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound, providing a clear comparison of its potency and selectivity.

| Parameter | Value | Cell Line/System | Species Specificity | Reference |

| EC50 | 69 nM | Mouse Embryonic Fibroblasts (MEFs) | Mouse | [1][7] |

| Activity against BAX | Inactive | Mcl1-/-Bak-/- MEFs | N/A | [7] |

| Activity against human BAK | Inactive | HCT116 cells reconstituted with human BAK | Human | [7] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Intrinsic Apoptosis Pathway and the Role of this compound

Caption: this compound stabilizes the VDAC2-BAK complex, preventing apoptosis.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating this compound's anti-apoptotic effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Mitochondrial Depolarization Assay

This assay measures the loss of mitochondrial membrane potential (ΔΨm), an early event in apoptosis.

Materials:

-

Mouse embryonic fibroblasts (MEFs), Bax-/- to specifically assess BAK-mediated apoptosis.

-

This compound (in DMSO).

-

BIM BH3 peptide (or other apoptotic stimulus).

-

Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 stain.

-

Flow cytometer.

-

96-well plates.

-

Phosphate-buffered saline (PBS).

-

Cell culture medium.

Protocol:

-

Cell Seeding: Seed Bax-/- MEFs in a 96-well plate at a density of 2 x 104 cells per well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0-10 µM) for 1 hour.

-

Apoptosis Induction: Add BIM BH3 peptide to the wells to induce apoptosis. Include a vehicle control (DMSO) and a positive control (e.g., a known apoptosis inducer like ABT-737).

-

Staining: After the desired incubation period (e.g., 4-6 hours), add TMRE (e.g., at 20 nM) or JC-1 to each well and incubate for 30 minutes at 37°C in the dark.

-

Cell Harvest and Analysis: Gently wash the cells with PBS. Detach the cells using trypsin, neutralize with media, and centrifuge. Resuspend the cell pellet in PBS.

-

Flow Cytometry: Analyze the cells on a flow cytometer. For TMRE, a decrease in fluorescence indicates mitochondrial depolarization. For JC-1, a shift from red to green fluorescence indicates depolarization.

-

Data Analysis: Quantify the percentage of cells with depolarized mitochondria in each treatment group.

BAK Oligomerization Assay

This assay assesses the ability of this compound to prevent the dimerization and oligomerization of BAK, a key activation step.

Materials:

-

Bax-/- MEFs.

-

This compound.

-

Apoptotic stimulus (e.g., BIM BH3 peptide).

-

Lysis buffer (e.g., CHAPS-based).

-

Cross-linking agent (e.g., bismaleimidohexane, BMH).

-

SDS-PAGE gels and Western blotting apparatus.

-

Anti-BAK antibody.

Protocol:

-

Cell Treatment: Treat Bax-/- MEFs with this compound and the apoptotic stimulus as described in the mitochondrial depolarization assay.

-

Mitochondria Isolation (Optional but recommended): Homogenize cells and isolate mitochondria via differential centrifugation.

-

Cross-linking: Resuspend the mitochondrial pellet in a buffer containing the cross-linking agent BMH (e.g., 1 mM) and incubate for 30 minutes at room temperature. Quench the reaction with dithiothreitol (DTT).

-

Lysis: Lyse the mitochondria or whole cells with a mild lysis buffer.

-

Western Blotting: Separate the protein lysates on a non-reducing SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Probe the membrane with an anti-BAK antibody to detect BAK monomers, dimers, and higher-order oligomers.

-

Analysis: Analyze the band patterns to determine the extent of BAK oligomerization in the different treatment groups. A decrease in the intensity of dimer and oligomer bands in this compound-treated samples indicates inhibition.

Clonogenic Survival Assay

This long-term assay evaluates the ability of this compound to preserve the reproductive integrity of cells following an apoptotic insult.

Materials:

-

MEFs or other suitable mouse cell line.

-

This compound.

-

Apoptotic stimulus (e.g., ABT-737).

-

6-well plates.

-

Cell culture medium.

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol).

Protocol:

-

Cell Seeding: Seed a low number of cells (e.g., 200-500 cells) per well in 6-well plates and allow them to attach.

-

Treatment: Treat the cells with the apoptotic stimulus in the presence or absence of this compound for a defined period (e.g., 24 hours).

-

Recovery: After treatment, wash the cells with PBS and replace with fresh medium.

-

Colony Formation: Culture the cells for 7-14 days, allowing surviving cells to form colonies.

-

Staining: Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution for 30 minutes.

-

Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition. An increase in the surviving fraction in this compound-treated cells demonstrates its protective effect.

References

- 1. Mitochondrial Isolation and Real-Time Monitoring of MOMP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Proapoptotic BAX and BAK control m ... | Article | H1 Connect [archive.connect.h1.co]

- 4. Bik and Bak induce apoptosis downstream of CrmA but upstream of inhibitor of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. embopress.org [embopress.org]

WEHI-9625: A Technical Guide to a First-in-Class Apoptosis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

WEHI-9625 is a novel, first-in-class, tricyclic sulfone small molecule that functions as a potent inhibitor of the intrinsic apoptosis pathway. It exerts its effect through a unique mechanism of action, selectively targeting the interaction between Voltage-Dependent Anion Channel 2 (VDAC2) and the pro-apoptotic protein mouse Bcl-2 homologous antagonist/killer (BAK). By stabilizing the VDAC2-BAK complex, this compound prevents the activation of BAK, subsequent mitochondrial outer membrane permeabilization (MOMP), and the downstream cascade of apoptotic events. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound, serving as a valuable resource for researchers in the fields of cell death, cancer biology, and drug discovery.

Chemical Structure and Properties

This compound is characterized by a tricyclic sulfone core structure. Its chemical and physical properties are summarized in the table below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-(4-chlorophenyl)-N-(4-(4-chlorophenyl)-5-oxo-7-phenyl-2,3,4,5-tetrahydro-1,4-thiazepine-6-carbonyl)-5,5-dioxido-1-phenyl-1,5-dihydro-2H-thieno[3,2-e][1]thiazepine-3-carboxamide | |

| Chemical Formula | C₃₄H₂₇N₃O₅S₃ | [2] |

| Molecular Weight | 593.71 g/mol | [2] |

| CAS Number | 2595314-46-6 | [2] |

| Appearance | White to beige powder | [2] |

| Solubility | Soluble in DMSO (2 mg/mL) | [2] |

| Storage | -20°C | [2] |

Mechanism of Action and Signaling Pathway

This compound is a highly selective inhibitor of apoptosis mediated by mouse BAK[3]. It is notably inactive against human BAK and the closely related pro-apoptotic protein BAX[2]. The inhibitory action of this compound occurs at an early stage of the intrinsic apoptotic pathway, prior to mitochondrial damage, thereby preserving cellular function and long-term clonogenic potential[3].

The core mechanism involves the direct binding of this compound to VDAC2, a protein located in the outer mitochondrial membrane[3]. In healthy cells, VDAC2 sequesters BAK, preventing its activation. Upon receiving an apoptotic stimulus, BAK dissociates from VDAC2, undergoes a conformational change, oligomerizes, and forms pores in the outer mitochondrial membrane. This leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately triggering caspase activation and cell death.

This compound enhances the natural inhibitory function of VDAC2 by stabilizing the VDAC2-BAK complex[4]. This stabilization prevents the release and subsequent activation of BAK, effectively blocking the apoptotic cascade at a critical upstream checkpoint. The binding site of this compound on the VDAC2-BAK complex is thought to involve the A172 residue of VDAC2[4].

Quantitative Data

The potency of this compound has been determined in cell-based assays. The following table summarizes the available quantitative data.

Table 2: Biological Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| EC₅₀ | 69 nM | Not specified | [3] |

| Activity | Prevents cell death mediated by BAK | Mcl1⁻/⁻ Bax⁻/⁻ MEFs | [1] |

Further quantitative data, such as IC₅₀ values in a broader range of cell lines and pharmacokinetic parameters, are not extensively reported in the currently available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity and mechanism of this compound.

Cell Viability Assay (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to quantify the percentage of dead cells in a population following treatment with this compound and an apoptotic stimulus.

Experimental Workflow:

Detailed Protocol:

-

Cell Seeding: Seed the desired mouse cell line (e.g., Mouse Embryonic Fibroblasts - MEFs) in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment.

-

Treatment:

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours.

-

Add the apoptotic stimulus (e.g., an EC₅₀ concentration of a BH3-mimetic like S63845 and A1331852) to the appropriate wells. Include a positive control for apoptosis (stimulus only) and a negative control (vehicle only).

-

-

Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Cell Harvesting:

-

For adherent cells, aspirate the media and wash once with PBS. Add trypsin and incubate until cells detach. Neutralize the trypsin with complete media.

-

For suspension cells, directly collect the cells.

-

Transfer the cell suspension to a fluorescence-activated cell sorting (FACS) tube.

-

-

Staining:

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cell pellet with 1 mL of cold PBS and centrifuge again.

-

Resuspend the cell pellet in 100 µL of a suitable binding buffer.

-

Add 5 µL of Propidium Iodide (PI) staining solution (typically 50 µg/mL).

-

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of binding buffer to each tube and analyze the samples on a flow cytometer. PI-positive cells are considered non-viable.

Co-Immunoprecipitation of VDAC2 and BAK

This protocol is designed to demonstrate the stabilization of the VDAC2-BAK interaction by this compound.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture and Treatment:

-

Use a cell line (e.g., Bax⁻/⁻Vdac2⁻/⁻ MEFs) stably expressing HA-tagged VDAC2.

-

Treat the cells with this compound or a vehicle control for the desired time.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS and lyse them in a suitable non-denaturing lysis buffer (e.g., 1% w/v digitonin in MELB) containing protease inhibitors.

-

Incubate on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

-

Immunoprecipitation:

-

Transfer the supernatant to a new tube.

-

Incubate the lysate with anti-HA magnetic beads for 1 hour at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 5 minutes.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against BAK, followed by an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the amount of co-immunoprecipitated BAK in the this compound-treated sample compared to the control indicates stabilization of the VDAC2-BAK complex.

-

Conclusion

This compound represents a significant tool for studying the regulation of apoptosis. Its specific mechanism of action, targeting the VDAC2-BAK interaction, provides a unique approach to inhibiting cell death in a mouse-specific context. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential and biological implications of modulating this critical apoptotic checkpoint. For any in-vivo applications, appropriate formulation and administration protocols, such as those involving DMSO, PEG300, Tween-80, and saline, should be carefully considered and optimized[1].

References

WEHI-9625: A Technical Guide for the Investigation of Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

WEHI-9625 is a novel, potent, and specific small molecule inhibitor of mouse BCL-2 homologous antagonist/killer (BAK)-mediated apoptosis. This tricyclic sulfone compound offers a unique tool for the study of the intrinsic apoptotic pathway by acting at an early stage, prior to mitochondrial outer membrane permeabilization (MOMP). By selectively stabilizing the interaction between voltage-dependent anion channel 2 (VDAC2) and BAK, this compound prevents the conformational changes in BAK required for its activation and subsequent induction of apoptosis. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its application in apoptosis research.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, which converges on the mitochondria. Dysregulation of this pathway is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.

This compound has emerged as a critical tool for dissecting the molecular events governing BAK-mediated apoptosis. Unlike pan-caspase inhibitors that act at a later stage, this compound preserves mitochondrial integrity and long-term cell viability, making it an invaluable asset for studying the upstream events of apoptosis.[1] Its specificity for the mouse form of BAK allows for targeted proof-of-concept studies in murine models of disease.

Mechanism of Action

This compound exerts its anti-apoptotic effect through a distinct mechanism of action that involves the stabilization of the VDAC2-BAK complex at the mitochondrial outer membrane.

-

Binding to VDAC2: this compound directly binds to VDAC2, a protein that acts as a gatekeeper for the transport of ions and metabolites across the outer mitochondrial membrane.[1]

-

Stabilization of the VDAC2-BAK Complex: In healthy cells, VDAC2 sequesters the pro-apoptotic protein BAK, preventing its activation. Upon receiving an apoptotic stimulus, BAK dissociates from VDAC2 to initiate the apoptotic cascade. This compound enhances the interaction between VDAC2 and mouse BAK, effectively locking BAK in its inactive conformation.[2][3]

-

Inhibition of BAK Activation: By stabilizing the VDAC2-BAK complex, this compound prevents the subsequent steps of BAK activation, including its conformational change, dimerization, and oligomerization, which are necessary for the formation of pores in the mitochondrial outer membrane.[4]

-

Preservation of Mitochondrial Integrity: Consequently, this compound blocks mitochondrial outer membrane permeabilization (MOMP), the "point of no return" in apoptosis. This prevents the release of pro-apoptotic factors such as cytochrome c from the mitochondria into the cytosol, thereby halting the downstream activation of caspases and execution of cell death.[1]

It is crucial to note that this compound is highly specific for mouse BAK and does not inhibit human BAK or the closely related pro-apoptotic protein BAX.[5][6]

Figure 1. Signaling pathway of this compound in inhibiting apoptosis.

Quantitative Data

The efficacy of this compound has been quantified in various mouse cell lines and under different apoptotic stimuli. The following tables summarize the key quantitative data.

| Cell Line | Apoptotic Stimulus | Assay Type | EC50 (nM) | Reference |

| Mcl-1-/- Bax-/- MEFs | BIM BH3 peptide | Cell Viability | 69 | [5] |

| Bax-/- MEFs expressing wild-type VDAC2 | BH3 mimetics | Cell Viability | Potent inhibition observed | [3] |

MEFs: Mouse Embryonic Fibroblasts

| Experiment | Cell Line | Treatment | Outcome | Reference |

| Clonogenic Survival Assay | Bax-/- MEFs | ABT-737 (1h) followed by this compound (24h) | Preserved long-term clonogenic survival | [4] |

| BAK Activation Assay | Bax-/- MEFs | ABT-737 | Blocked conformational change of BAK | [4] |

| Mitochondrial Depolarization Assay | Bax-/- MEFs | BIM BH3 peptide | Potently inhibited | [5] |

| Caspase Activation Assay | Bax-/- thymocytes and platelets | Various apoptotic stimuli | Inhibited caspase activation | [6] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following protocols are based on methodologies from cited literature.

Cell Viability and Apoptosis Assay by Flow Cytometry

This protocol is used to quantify the percentage of live, apoptotic, and necrotic cells following treatment with an apoptotic stimulus in the presence or absence of this compound.

Materials:

-

Mouse cell line of interest (e.g., Bax-/- MEFs)

-

Complete cell culture medium

-

Apoptotic stimulus (e.g., BH3 mimetics like S63845 and A1331852)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

Treatment:

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Add the apoptotic stimulus at a pre-determined EC50 concentration.

-

Include appropriate controls: untreated cells, cells treated with apoptotic stimulus only, and cells treated with this compound only.

-

-

Incubation: Incubate the cells for a period determined by the kinetics of the apoptotic stimulus (typically 16-24 hours).

-

Cell Harvesting: Gently harvest the cells, including any floating cells, and wash with cold PBS.

-

Staining:

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Figure 2. Experimental workflow for apoptosis analysis using flow cytometry.

Caspase Activity Assay

This assay measures the activity of executioner caspases (e.g., caspase-3/7) to determine the extent of apoptosis inhibition by this compound.

Materials:

-

Mouse cell line or primary cells (e.g., Bax-/- thymocytes)

-

This compound

-

Apoptotic stimulus

-

Caspase-Glo® 3/7 Assay System (or equivalent)

-

Luminometer

Procedure:

-

Cell Treatment: Treat cells with the apoptotic stimulus in the presence or absence of this compound as described in the flow cytometry protocol.

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Lysis and Caspase Reaction: Add the Caspase-Glo® 3/7 reagent directly to the cell culture wells. This reagent contains a luminogenic caspase-3/7 substrate and a cell lysis buffer.

-

Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase cleavage reaction to occur.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.

Clonogenic Survival Assay

This long-term assay assesses the ability of cells to retain their reproductive integrity and form colonies after a transient exposure to an apoptotic stimulus, with and without the protection of this compound.

Materials:

-

Mouse cell line (e.g., Bax-/- MEFs)

-

This compound

-

Apoptotic stimulus (e.g., ABT-737)

-

Complete cell culture medium

-

Crystal Violet staining solution

Procedure:

-

Cell Treatment: Treat cells with the apoptotic stimulus for a short period (e.g., 1 hour) in the presence or absence of this compound.

-

Wash and Re-plate: After the treatment period, wash the cells thoroughly with fresh medium to remove the compounds.

-

Cell Seeding for Colony Formation: Trypsinize and count the cells. Seed a low number of cells (e.g., 200-1000 cells per 6-well plate) in fresh medium.

-

Incubation for Colony Growth: Incubate the plates for 7-14 days, allowing individual surviving cells to form macroscopic colonies.

-

Colony Staining:

-

Wash the plates with PBS.

-

Fix the colonies with a suitable fixative (e.g., methanol).

-

Stain the colonies with Crystal Violet solution.

-

-

Colony Counting: Count the number of colonies (typically defined as containing >50 cells). The surviving fraction can be calculated relative to the untreated control.

Conclusion

This compound is a powerful and specific inhibitor of mouse BAK-mediated apoptosis. Its unique mechanism of action, which involves the stabilization of the VDAC2-BAK complex, allows for the investigation of early apoptotic events while preserving cell viability. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound to explore the intricacies of the intrinsic apoptotic pathway. The continued use of this tool will undoubtedly contribute to a deeper understanding of apoptosis regulation and may inform the development of novel therapeutic strategies for diseases characterized by aberrant cell death.

References

- 1. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Specificity of WEHI-9625 for Mouse BAK Over Human BAK: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor WEHI-9625, focusing on its remarkable specificity for mouse BCL-2 homologous antagonist/killer (BAK) over its human ortholog. The document details the mechanism of action, presents quantitative data on its activity, and provides comprehensive experimental protocols for researchers seeking to utilize this tool compound.

Introduction

This compound is a novel tricyclic sulfone small molecule that acts as a potent inhibitor of apoptosis.[1] Unlike many apoptosis inhibitors that target caspases, this compound acts at an earlier stage, upstream of mitochondrial outer membrane permeabilization (MOMP), thereby preserving cellular function and long-term viability.[1] A key feature of this compound is its exquisite selectivity for the mouse form of the pro-apoptotic protein BAK, with no activity observed against human BAK or the closely related protein BAX.[2][3] This specificity makes this compound an invaluable tool for studying the specific role of mouse BAK in apoptosis.

Mechanism of Action

This compound does not directly bind to BAK. Instead, it targets the voltage-dependent anion channel 2 (VDAC2), a protein located in the mitochondrial outer membrane.[1][4][5] In healthy cells, VDAC2 sequesters BAK, maintaining it in an inactive state.[6] During apoptosis, BAK dissociates from VDAC2 to form oligomers that permeabilize the mitochondrial membrane.[3][5]

This compound functions by binding to VDAC2 and stabilizing the VDAC2-BAK complex.[4][5] This enhanced interaction prevents the release and subsequent activation of BAK, effectively blocking the intrinsic apoptosis pathway mediated by mouse BAK.[1][4][5]

Quantitative Data: Specificity of this compound

The activity of this compound has been quantified in various cellular assays. The following table summarizes the effective concentration (EC50) of this compound required to inhibit apoptosis driven by mouse BAK, and its lack of activity against human BAK and BAX.

| Target Protein | Cell Line | Assay | EC50 | Reference |

| Mouse BAK | Mcl1-/- Bax-/- MEFs | Inhibition of BIM BH3-induced mitochondrial membrane potential loss | 69 nM | [1] |

| Human BAK | Not Applicable | Not Active | > 10 µM (inferred) | [2][3] |

| BAX | Not Applicable | Not Active | > 10 µM (inferred) | [2][3] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the specificity and mechanism of action of this compound.

Cell Viability Assay (Propidium Iodide Staining by Flow Cytometry)

This protocol is designed to assess the ability of this compound to protect cells from apoptosis induced by BH3-mimetics.

Materials:

-

Bax-/-Vdac2-/- mouse embryonic fibroblasts (MEFs) stably expressing wild-type or mutant VDAC2.

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).

-

BH3-mimetics (e.g., 10 µM S63845 and 0.1 µM A1331852).

-

This compound.

-

Propidium Iodide (PI) staining solution.

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

Procedure:

-

Seed Bax-/-Vdac2-/- MEFs in 96-well plates.

-

Treat cells with an approximate EC50 concentration of the chosen BH3-mimetic combination to induce apoptosis.

-

Concurrently, treat cells with a dose range of this compound (e.g., 0-10 µM).

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in PI staining solution according to the manufacturer's instructions.

-

Analyze the percentage of PI-negative (viable) cells by flow cytometry.[5][7]

BAK Activation Assay (Intracellular Flow Cytometry)

This assay measures the conformational change of BAK that occurs upon activation.

Materials:

-

Bax-/- MEFs.

-

Apoptotic stimulus (e.g., ABT-737).

-

This compound.

-

Fixation and permeabilization buffers.

-

Conformation-specific anti-BAK antibody (e.g., G317-2) conjugated to a fluorophore.

-

Flow cytometer.

Procedure:

-

Treat Bax-/- MEFs with an apoptotic stimulus in the presence or absence of this compound.

-

Incubate for the desired time.

-

Harvest and fix the cells.

-

Permeabilize the cells.

-

Stain with the fluorophore-conjugated anti-active BAK antibody.

-

Analyze the fluorescence intensity by flow cytometry to quantify the level of BAK activation.[3]

Co-Immunoprecipitation of BAK and VDAC2

This protocol determines the effect of this compound on the interaction between BAK and VDAC2.

Materials:

-

Cells expressing tagged versions of VDAC2 (e.g., HA-VDAC2).

-

This compound.

-

Lysis buffer (e.g., digitonin-containing buffer).

-

Anti-tag antibody (e.g., anti-HA).

-

Protein A/G beads.

-

Wash buffer.

-

Elution buffer.

-

SDS-PAGE and Western blotting reagents.

-

Antibodies against BAK and the tag.

Procedure:

-

Treat cells with or without this compound.

-

Lyse the cells to solubilize mitochondrial proteins.

-

Incubate the lysate with an anti-tag antibody to capture the VDAC2 complex.

-

Add Protein A/G beads to immunoprecipitate the antibody-protein complex.

-

Wash the beads to remove non-specific binding partners.

-

Elute the bound proteins.

-

Analyze the eluate by SDS-PAGE and Western blotting, probing for BAK and the VDAC2 tag to assess their co-precipitation.[5]

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-mediated inhibition of mouse BAK.

Experimental Workflow for Specificity Validation

Caption: Workflow for validating the specificity of this compound.

References

- 1. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Bak Activation by VDAC2 Is Dependent on the Bak Transmembrane Anchor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for WEHI-9625: An Inhibitor of BAK-Mediated Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

WEHI-9625 is a potent and specific small molecule inhibitor of mouse BCL-2 antagonist/killer (BAK)-mediated apoptosis. It is a first-in-class tricyclic sulfone that acts by binding to the voltage-dependent anion channel 2 (VDAC2) on the outer mitochondrial membrane. This binding event stabilizes the VDAC2-BAK protein complex, thereby preventing the conformational changes in BAK that are necessary for the initiation of the intrinsic apoptotic cascade. Notably, this compound is inactive against human BAK and the closely related pro-apoptotic protein BAX, making it a valuable tool for studying the specific role of mouse BAK in apoptosis. These application notes provide detailed protocols for utilizing this compound to inhibit apoptosis in murine cell systems.

Mechanism of Action

This compound exerts its anti-apoptotic effect through a novel mechanism that involves the modulation of the VDAC2-BAK interaction at the mitochondrial outer membrane. In healthy cells, VDAC2 sequesters BAK, preventing its activation. Upon receiving an apoptotic stimulus, BAK dissociates from VDAC2, undergoes a conformational change, oligomerizes, and forms pores in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c.[1][2][3]

This compound binds to VDAC2 and enhances its ability to sequester BAK.[1][4] This stabilization of the VDAC2-BAK complex effectively blocks the initial steps of BAK activation, thus inhibiting downstream apoptotic events such as mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, cell death.[2][4] The inhibitory activity of this compound is dependent on the presence of VDAC2 and is specific to mouse BAK.[3]

References

Application Notes and Protocols for Studying BAK-Dependent Cell Death with WEHI-9625

For Researchers, Scientists, and Drug Development Professionals

WEHI-9625 is a pioneering, first-in-class small molecule inhibitor of apoptosis, distinguished by its specific mechanism of action targeting the pro-apoptotic protein BAK.[1][2] As a tricyclic sulfone, this compound offers a unique tool for the selective study of apoptosis mediated by mouse BAK, providing a means to dissect its role in various cellular processes and disease models.[3][4]

Mechanism of Action

This compound functions by binding to the voltage-dependent anion channel 2 (VDAC2) on the mitochondrial outer membrane.[3][4][5] This binding event stabilizes the interaction between VDAC2 and mouse BAK, effectively sequestering BAK in an inactive state.[5][6][7] By preventing the dissociation of BAK from VDAC2, this compound blocks the subsequent activation, dimerization, and oligomerization of BAK, which are critical steps for mitochondrial outer membrane permeabilization (MOMP) and the downstream activation of caspases.[6][7] A key feature of this compound is its specificity for the mouse form of BAK; it does not exhibit activity against human BAK or the closely related pro-apoptotic protein BAX.[1][2][8] This specificity makes it an invaluable tool for preclinical studies in mouse models.

Applications

-

Selective Inhibition of BAK-Mediated Apoptosis: Investigate cellular pathways and phenomena specifically governed by mouse BAK, without the confounding effects of BAX-dependent apoptosis.

-

Study of VDAC2-BAK Interaction: Elucidate the molecular details of how VDAC2 regulates BAK function and how this interaction can be pharmacologically modulated.

-

Therapeutic Proof-of-Concept Studies: In mouse models of diseases where excessive apoptosis contributes to pathology, this compound can be used to explore the therapeutic potential of inhibiting BAK.[4]

-

Preservation of Cellular Function: Unlike caspase inhibitors that act late in the apoptotic cascade, this compound preserves mitochondrial integrity and long-term clonogenic potential, allowing for the study of rescued cells.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on published literature.

| Parameter | Value | Cell Line/System | Notes | Reference |

| EC50 | 69 nM | Not specified | First-in-class inhibitor of apoptosis. | [1] |

| Concentration Range | 0 - 10 µM | Mcl1-/-Bax-/- MEFs | Effective in preventing cell death mediated by BAK. | [1] |

| Apoptotic Stimuli | EC70 doses | Various mouse cell types | Used to induce apoptosis in studies evaluating this compound's inhibitory effects. | |

| BH3-mimetics | 10 µM S63845 and 0.1 µM A1331852 | BAX/VDAC2-deficient MEFs | Used to induce BAK-dependent apoptosis. | [9] |

Experimental Protocols

Cell Culture and Treatment

This protocol is based on methodologies used for Mouse Embryonic Fibroblasts (MEFs).

Materials:

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

L-Asparagine

-

2-Mercaptoethanol (2-ME)

-

This compound (dissolved in DMSO)

-

Apoptosis-inducing agent (e.g., BH3-mimetics like ABT-737, S63845, A1331852)

-

Tissue culture plates/flasks

Procedure:

-

Cell Culture: Culture MEFs in DMEM supplemented with 8% FBS, 250 µM L-asparagine, and 50 µM 2-ME. Maintain the cells in a humidified incubator at 37°C with 10% CO2.[5]

-

Cell Seeding: Seed the cells at an appropriate density in tissue culture plates and allow them to adhere overnight.

-

This compound Pre-treatment: Pre-incubate the cells with the desired concentration of this compound (e.g., 1-10 µM) or DMSO as a vehicle control for a specified period (e.g., 1-2 hours) before inducing apoptosis.

-

Apoptosis Induction: Add the apoptosis-inducing agent (e.g., BH3-mimetic) to the cell culture medium and incubate for the desired time.

-

Harvesting: After the incubation period, harvest the cells for downstream analysis. For adherent cells, collect the supernatant containing floating (apoptotic) cells and then trypsinize the adherent cells. Combine the fractions for analysis.

Apoptosis Assay by Flow Cytometry (Annexin V and Propidium Iodide Staining)

This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorophore conjugate)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the treated and control cells as described in the cell culture protocol.

-

Washing: Wash the cells twice with ice-cold PBS by centrifuging at approximately 300 x g for 5 minutes and resuspending the pellet.

-

Resuspension: Resuspend the cell pellet in Annexin V Binding Buffer at a concentration of approximately 1 x 106 cells/mL.

-

Staining:

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Gating Strategy:

-

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Loss of mitochondrial membrane potential is a key event in apoptosis. This can be assessed using potentiometric dyes like JC-1 or TMRE.

Materials:

-

JC-1 or TMRE dye

-

Cell culture medium

-

Flow cytometer or fluorescence microscope

Procedure (using JC-1):

-

Cell Treatment: Treat cells with this compound and an apoptosis-inducing agent as described previously.

-

Staining: Incubate the cells with JC-1 dye (typically 1-10 µg/mL) in cell culture medium for 15-30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess dye.

-

Analysis:

-

Flow Cytometry: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. Analyze the shift from red to green fluorescence.

-

Fluorescence Microscopy: Visualize the change in fluorescence from red (healthy mitochondria) to green (depolarized mitochondria).

-

BAK Activation Assay

This assay detects the conformational change in BAK that occurs upon activation.

Materials:

-

Antibody specific for the activated conformation of BAK (e.g., anti-BAK α1 antibody).

-

Permeabilization/fixation buffer (e.g., containing saponin or digitonin).

-

Fluorophore-conjugated secondary antibody.

-

Flow cytometer.

Procedure:

-

Cell Treatment and Harvesting: Treat and harvest cells as previously described.

-

Fixation and Permeabilization: Fix and permeabilize the cells according to the antibody manufacturer's protocol to allow intracellular staining.

-

Primary Antibody Staining: Incubate the cells with the primary antibody against activated BAK.

-

Secondary Antibody Staining: Wash the cells and incubate with a fluorophore-conjugated secondary antibody.

-

Analysis: Analyze the cells by flow cytometry to quantify the percentage of cells with activated BAK.

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New small-molecule inhibitors block apoptosis in mice | 2019-10-16 | BioWorld [bioworld.com]

- 5. Key residues in the VDAC2-BAK complex can be targeted to modulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Differential regulation of BAX and BAK apoptotic activity revealed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

WEHI-9625: In Vivo Stability and Delivery Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Note: Understanding the In Vivo Behavior of WEHI-9625

This compound is a novel small molecule inhibitor of apoptosis, acting by stabilizing the interaction between the voltage-dependent anion channel 2 (VDAC2) and the pro-apoptotic protein BAK. This stabilization prevents the BAK-mediated mitochondrial outer membrane permeabilization, a key step in the intrinsic apoptotic pathway. While the cellular mechanism of this compound is a subject of ongoing research, its potential as a tool to modulate apoptosis in various disease models necessitates a thorough understanding of its in vivo properties, including its stability and effective delivery methods.

This document provides detailed protocols for the formulation, delivery, and assessment of the in vivo stability of this compound in murine models. Due to the limited publicly available pharmacokinetic data for this compound, this guide also offers a comprehensive framework for researchers to determine key pharmacokinetic parameters, enabling robust and reproducible in vivo studies.

Mechanism of Action: this compound Signaling Pathway

This compound functions by targeting the VDAC2-BAK complex on the mitochondrial outer membrane. In healthy cells, VDAC2 sequesters BAK, preventing its activation. Upon apoptotic signaling, BAK is released from VDAC2 to initiate apoptosis. This compound binds to VDAC2, enhancing its interaction with BAK and effectively locking BAK in an inactive state, thereby inhibiting apoptosis.

Caption: Signaling pathway of this compound in inhibiting apoptosis.

Quantitative Data Summary

| Parameter | Description | Units |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | % |

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. | hours (h) |

| Peak Plasma Concentration (Cmax) | The maximum concentration of the drug observed in the plasma after administration. | ng/mL or µM |

| Time to Peak Concentration (Tmax) | The time at which the peak plasma concentration is observed. | hours (h) |

| Area Under the Curve (AUC) | The total drug exposure over time. | ng·h/mL or µM·h |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | mL/h/kg |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | L/kg |

Experimental Protocols

Formulation of this compound for In Vivo Administration

The following formulations are recommended for preparing this compound for oral and intraperitoneal administration in mice. It is crucial to prepare these formulations fresh on the day of dosing.

Table 1: this compound In Vivo Formulations

| Administration Route | Vehicle Composition | Final Concentration | Preparation Steps |

| Oral (PO) / Intraperitoneal (IP) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | 1. Dissolve this compound in DMSO to create a stock solution (e.g., 25 mg/mL).2. Add PEG300 to the DMSO stock solution and mix thoroughly.3. Add Tween-80 and mix until the solution is clear.4. Add saline to the desired final volume and vortex to ensure a homogenous suspension. |

| Oral (PO) / Intraperitoneal (IP) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 1. Dissolve this compound in DMSO to create a stock solution (e.g., 25 mg/mL).2. Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.3. Add the DMSO stock solution to the SBE-β-CD solution and mix thoroughly. |

| Oral (PO) / Intraperitoneal (IP) | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | 1. Dissolve this compound in DMSO to create a stock solution (e.g., 25 mg/mL).2. Add the DMSO stock solution to corn oil and mix thoroughly. Note: This formulation is suitable for longer-term studies but should be used with caution if the dosing period exceeds two weeks. |

In Vivo Administration Protocols

The following are standardized protocols for intraperitoneal injection and oral gavage in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

2.1 Intraperitoneal (IP) Injection Protocol

-

Animal Restraint: Properly restrain the mouse by scruffing the neck and securing the tail. Tilt the mouse to a slight head-down position to move the abdominal organs away from the injection site.

-

Injection Site: Identify the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.

-

Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle into the peritoneal cavity.

-

Injection: Aspirate briefly to ensure no fluid (blood or urine) is drawn back, then slowly inject the this compound formulation. The recommended maximum injection volume is 10 mL/kg.

-

Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.